molecular formula C27H44ClN3O4 B1191614 Taltobulin hydrochloride

Taltobulin hydrochloride

Número de catálogo: B1191614
Peso molecular: 510.11
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Taltobulin hydrochloride is an analogue of Hemiasterlin;  potent tubulin inhibitor;  ADCs cytotoxin. in vitro: HTI-286 significantly inhibits proliferation of all three hepatic tumor cell lines (mean IC50 = 2 nmol/L +/- 1 nmol/L). Interestingly, no decrease in viable primary human hepatocytes (PHH) was detected under HTI-286 exposure. In all cell lines tested, HTI-286 is a potent inhibitor of proliferation and induced marked increases in apoptosis. Despite similar transcriptomic changes regarding cell death and cell cycle regulating genes after exposure to HTI-286 or docetaxel, array analysis revealed distinct molecular signatures for both compounds. in vivo: Intravenous administration of HTI-286 significantly inhibits tumor growth in vivo (rat allograft model) . HTI-286 significantly inhibits growth of PC-3 and LNCaP xenografts and retained potency in PC-3dR tumors. Simultaneous castration plus HTI-286 therapy is superior to sequential treatment in the LNCaP model.

Aplicaciones Científicas De Investigación

Inhibition of Hepatic Tumor Growth

Taltobulin hydrochloride, a synthetic analogue of natural hemiasterlin derived from marine sponges, has shown significant inhibitory effects on hepatic tumor growth both in vitro and in vivo. It effectively inhibited the proliferation of hepatic tumor cell lines without decreasing viable primary human hepatocytes, indicating its potential as a drug for treating liver malignancies (Vashist et al., 2006).

Mechanism of Action

Taltobulin interferes with tubulin polymerization, disrupting the cytoskeleton and leading to cell cycle arrest in the G2/M phase, eventually causing apoptosis. This mechanism is similar to colchicine and indicates its potential as an antimitotic and antineoplastic agent (Definitions, 2020).

Oncolytic Properties

Taltobulin exhibits properties that make it a promising candidate for cancer therapy. It inhibits tubulin polymerization, disrupting microtubule dynamics in cells, and inducing mitotic arrest and apoptosis. Its interaction with the multidrug resistance protein is minimal, making it effective in inhibiting tumor growth in models where other drugs fail (Ayral-Kaloustian & Zask, 2005).

Synthesis and Therapeutic Applications

An expeditious synthesis of hemiasterlin, involving a convergent multicomponent strategy, facilitated the rapid production of taltobulin. This synthesis has enabled the exploration of taltobulin in antibody-drug conjugates (ADCs), showing promising results against HER2-expressing cancer cells (Charoenpattarapreeda et al., 2020).

Drug Development Inspired by Marine Natural Products

Taltobulin, inspired by marine natural products, has advanced to clinical trials for treating inflammation and cancer. This underscores the significance of marine-derived compounds in drug development and their potential in clinical applications (Andersen, 2017).

Chemoinformatics Study of Taltobulin

A chemoinformatics approach using Conceptual Density Functional Theory (CDFT) was employed to study the molecular properties and structure of taltobulin. This research aids in understanding the chemical reactivity of the peptide and its potential as an anticancer agent (Flores-Holguín et al., 2019).

Microtubule Destabilizing Peptides

Taltobulin, along with other hemiasterlin analogs, has been studied using STD-NMR spectroscopy to map its interactions with microtubules. Understanding these interactions is crucial for developing targeted therapeutics against cancer (Milton et al., 2006).

Structural Insights into Microtubule Inhibitors

The crystal structures of tubulin in complex with taltobulin and other microtubule inhibitors provide insights into their pharmacophore. These findings lay the groundwork for the design of novel microtubule inhibitors with high specificity and efficiency for use in cancer therapy (Wang et al., 2016).

Propiedades

Fórmula molecular

C27H44ClN3O4

Peso molecular

510.11

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.